Critical Structural Role as PROTAC Linker: (R)-Pyrrolidin-3-ylmethanol Is an Explicit Component of the Clinical-Stage BTK Degrader NRX-0492, While the (S)-Enantiomer Is Not
The (R)-enantiomer of pyrrolidin-3-ylmethanol serves as a defined PROTAC linker in NRX-0492, an orally active BTK degrader with DC50 ≤0.2 nM and DC90 ≤0.5 nM against both wild-type and C481-mutant BTK in primary CLL cells [1]. The (S)-enantiomer is not utilized in this capacity; the chiral linker is essential for maintaining the precise spatial geometry required for ternary complex formation and subsequent ubiquitination.
| Evidence Dimension | Role in PROTAC linker for BTK degrader |
|---|---|
| Target Compound Data | Explicitly used as linker component in NRX-0492 |
| Comparator Or Baseline | (S)-Pyrrolidin-3-ylmethanol: Not reported or utilized for NRX-0492 linker |
| Quantified Difference | Exclusive use of (R)-enantiomer vs. no documented use of (S)-enantiomer in this application |
| Conditions | PROTAC synthesis and in vivo BTK degradation (CLL patient-derived xenografts) |
Why This Matters
Procurement of the correct (R)-enantiomer is non-negotiable for replicating NRX-0492 synthesis or developing analogous PROTACs; substitution with the (S)-enantiomer would result in a different, untested PROTAC architecture.
- [1] Zhang D, Harris HM, Chen J, et al. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts. Blood. 2023;141(13):1584-1596. doi:10.1182/blood.2022016934 View Source
